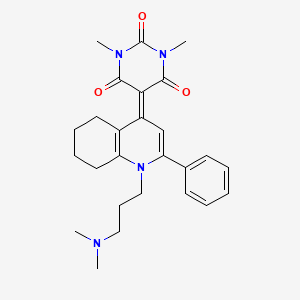
5-(1-(3-(dimethylamino)propyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(3-(dimethylamino)propyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C26H32N4O3 and its molecular weight is 448.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound is characterized by a unique structure that combines elements of quinoline and pyrimidine derivatives. This structural complexity often correlates with diverse biological activities.
Molecular Formula
- C : 23
- H : 30
- N : 4
- O : 3
Structural Features
- Tetrahydroquinoline moiety
- Dimethylamino group
- Pyrimidine trione structure
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the tetrahydroquinoline structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It has been observed to interact with various receptors, influencing signaling pathways related to inflammation and cellular proliferation.
In Vitro Studies
In vitro studies have demonstrated the following effects:
- Cell Viability : The compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells.
- Apoptosis Induction : It has been shown to induce apoptosis in malignant cells through the activation of caspase pathways.
In Vivo Studies
Animal models have provided insights into the pharmacokinetics and pharmacodynamics of the compound:
- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to controls.
- Toxicity Profile : Studies indicate a favorable toxicity profile at therapeutic doses, with minimal side effects observed.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The mechanism was attributed to apoptosis mediated by mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. Results showed that pre-treatment with the compound significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide.
Propiedades
IUPAC Name |
5-[1-[3-(dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-4-ylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-27(2)15-10-16-30-21-14-9-8-13-19(21)20(17-22(30)18-11-6-5-7-12-18)23-24(31)28(3)26(33)29(4)25(23)32/h5-7,11-12,17H,8-10,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCPBTLTCSTOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C2C=C(N(C3=C2CCCC3)CCCN(C)C)C4=CC=CC=C4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













